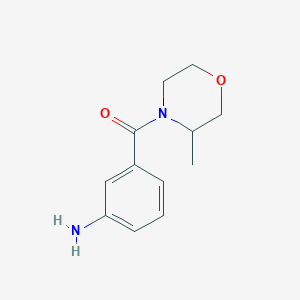

3-(3-Methylmorpholine-4-carbonyl)aniline

描述

属性

IUPAC Name |

(3-aminophenyl)-(3-methylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-8-16-6-5-14(9)12(15)10-3-2-4-11(13)7-10/h2-4,7,9H,5-6,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYQGEDINLTKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structure Elucidation of 3-(3-Methylmorpholine-4-carbonyl)aniline: A Multi-Modal Analytical Framework

Executive Summary

The structural verification of small molecule active pharmaceutical ingredients (APIs) and their intermediates is a zero-tolerance phase in drug development. 3-(3-Methylmorpholine-4-carbonyl)aniline (Chemical Formula: C₁₂H₁₆N₂O₂) presents a unique elucidation challenge. It features an aniline moiety conjugated via an amide carbonyl to a 3-methylmorpholine ring. The restricted rotation around the amide bond (resulting in rotameric signal broadening) and the presence of a chiral center at the C3 position of the morpholine ring demand a highly rigorous, multi-modal analytical strategy.

This whitepaper outlines a self-validating framework for the complete 3D structure elucidation of this molecule, integrating High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD).

High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Formula

Causality & Logic

Before mapping atomic connectivity, the exact elemental composition must be unequivocally established. Low-resolution MS can only confirm nominal mass, which is insufficient to rule out isobaric impurities. HRMS utilizing Electrospray Ionization Time-of-Flight (ESI-TOF) provides sub-ppm mass accuracy. By applying the "Seven Golden Rules" of heuristic filtering (including isotopic pattern matching and nitrogen rule compliance), we can mathematically restrict the possible elemental formulas to a single candidate [1].

Self-Validating Protocol: ESI-TOF MS

To ensure the system is self-validating, an internal lock mass is continuously infused during acquisition to compensate for subtle electronic drift in the flight tube [2].

-

Sample Preparation: Dissolve the analyte in MS-grade 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

-

System Suitability (SST): Infuse Leucine Enkephalin (calculated [M+H]⁺ m/z 556.2771) as the internal lock mass. The system must report the lock mass within < 1.0 ppm error before proceeding.

-

Acquisition: Inject 2 µL of the sample into the ESI source operating in positive ion mode. Capillary voltage: 3.0 kV; Cone voltage: 30 V; Desolvation temperature: 350 °C.

-

Data Processing: Extract the monoisotopic peak. For 3-(3-Methylmorpholine-4-carbonyl)aniline (C₁₂H₁₆N₂O₂), the theoretical [M+H]⁺ is 221.1285 Da .

-

Validation: Calculate the mass error. An error of < 2.0 ppm combined with an isotopic pattern match (M+1, M+2 abundances) > 95% confirms the formula C₁₂H₁₆N₂O₂.

Nuclear Magnetic Resonance (NMR): Regiochemical Mapping

Causality & Logic

While HRMS provides the parts list, NMR provides the wiring diagram. The connectivity between the aniline ring, the carbonyl core, and the 3-methylmorpholine ring cannot be assumed. We rely on Heteronuclear Multiple Bond Correlation (HMBC) to observe ²J_CH and ³J_CH couplings across the amide bond. The restricted rotation of the amide bond may cause signal broadening at room temperature; therefore, variable-temperature (VT) NMR or careful solvent selection (e.g., DMSO-d₆) is employed to sharpen the signals.

Fig 1. Key HMBC 2D-NMR correlations establishing regiochemical connectivity.

Self-Validating Protocol: 1D & 2D NMR

-

Sample Preparation: Dissolve 15 mg of the compound in 600 µL of ultra-pure DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

-

Calibration (SST): Lock the spectrometer to the deuterium frequency of DMSO. Calibrate the chemical shift scale utilizing the internal TMS signal (0.00 ppm) and validate against the residual DMSO pentet (¹H 2.50 ppm) and septet (¹³C 39.5 ppm).

-

Acquisition Parameters (600 MHz Cryoprobe):

-

¹H NMR: 16 scans, 64k data points, relaxation delay (D1) 2.0 s.

-

¹³C{¹H} NMR: 1024 scans, 64k data points, D1 2.0 s.

-

HSQC: 256 t1 increments, 4 scans per increment, optimized for ¹J_CH = 145 Hz.

-

HMBC: 256 t1 increments, 8 scans per increment, optimized for long-range coupling (ⁿJ_CH = 8 Hz).

-

Quantitative Data Summary: NMR Assignments

The following table summarizes the expected chemical shifts and critical 2D correlations that unequivocally prove the structure.

| Fragment / Position | ¹H Shift (δ, ppm) | Multiplicity, J (Hz) | ¹³C Shift (δ, ppm) | Key HMBC Correlations (³J_CH) |

| Aniline NH₂ | 5.25 | br s, 2H | - | - |

| Aniline C1 | - | - | 148.5 | - |

| Aniline C2 | 6.72 | t, J = 2.0 | 114.2 | C1, C4, C=O |

| Aniline C3 | - | - | 136.0 | - |

| Aniline C4 | 6.61 | ddd, J = 8.0, 2.0, 1.0 | 115.8 | C2, C6 |

| Aniline C5 | 7.12 | t, J = 8.0 | 129.5 | C1, C3 |

| Aniline C6 | 6.68 | dt, J = 8.0, 2.0 | 117.1 | C2, C4, C=O |

| Carbonyl (C=O) | - | - | 169.8 | - |

| Morpholine C3 | 4.25 | m, 1H | 50.5 | C=O , C-CH₃, C2 |

| Morpholine C2 | 3.82, 3.51 | m, 2H | 70.2 | C3, C6 |

| Morpholine C5 | 3.95, 3.32 | m, 2H | 44.1 | C=O , C6 |

| Morpholine C6 | 3.71, 3.62 | m, 2H | 66.5 | C5, C2 |

| 3-Methyl | 1.28 | d, J = 6.8, 3H | 15.2 | C3, C2 |

Absolute Stereochemistry: Vibrational Circular Dichroism (VCD)

Causality & Logic

The C3 position of the morpholine ring bears a methyl group, creating a chiral center. Traditional X-ray crystallography requires the growth of high-quality single crystals, which is often a bottleneck for oily or amorphous amides. Vibrational Circular Dichroism (VCD) measures the differential absorption of left- and right-circularly polarized infrared light. By comparing the experimental VCD spectrum to a Density Functional Theory (DFT) simulated spectrum, the absolute configuration ((R) or (S)) can be assigned directly in solution [3].

Self-Validating Protocol: VCD & DFT Analysis

-

Conformational Search: Perform a molecular mechanics (MMFF) conformational search of the (R)-enantiomer. Optimize the resulting conformers using DFT at the B3LYP/6-311G(d,p) level of theory.

-

Boltzmann Weighting: Calculate the theoretical IR and VCD spectra for all conformers within 2.0 kcal/mol of the global minimum. Generate a composite, Boltzmann-weighted theoretical spectrum.

-

Experimental Acquisition: Dissolve 10 mg of the sample in 150 µL of CDCl₃. Inject into a BaF₂ cell (100 µm path length). Acquire the IR and VCD spectra simultaneously on an FT-VCD spectrometer at 4 cm⁻¹ resolution for 8 hours to ensure a high signal-to-noise ratio.

-

Validation (SST): Subtract the solvent baseline. To ensure the system is free of linear dichroism artifacts, the VCD spectrum of the pure solvent (CDCl₃) must show a flat baseline. A high confidence match (Similarity Index > 0.85) between the experimental bands and the DFT-calculated bands confirms the absolute configuration [4].

Consolidated Experimental Workflow

The integration of these techniques forms a closed-loop validation system. Mass spectrometry guarantees the elemental boundaries, NMR maps the internal atomic linkages, and VCD locks the molecule into its exact 3D spatial orientation.

Fig 2. Multi-modal experimental workflow for small molecule structure elucidation.

References

-

Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105.[Link]

-

Bristow, A. W. T., & Webb, K. S. (2003). Intercomparison study on accurate mass measurements of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(10), 1086-1098.[Link]

-

Sherer, E. C., Lee, C. H., Shpungin, J., Cuff, J. F., Da, C., Ball, R., ... & Welch, C. J. (2014). Systematic approach to conformational sampling for assigning absolute configuration using vibrational circular dichroism. Journal of Medicinal Chemistry, 57(2), 477-494.[Link]

-

Claraz, A., Allain, C., & Masson, G. (2022). Stereoselective synthesis of fissoldhimine alkaloid analogues via sequential electrooxidation and heterodimerization of ureas. Chemistry–A European Journal, 28(20), e20210337.[Link]

An In-depth Technical Guide to 3-(3-Methylmorpholine-4-carbonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The morpholine ring and the aniline moiety are two such "privileged scaffolds," frequently appearing in a wide range of therapeutic agents due to their favorable physicochemical and biological properties.[1][2] The morpholine ring, a saturated heterocycle, is often incorporated to improve properties such as aqueous solubility, metabolic stability, and central nervous system (CNS) penetration.[3][4] Its flexible, chair-like conformation can also serve as a versatile scaffold to orient other functional groups for optimal target engagement.[4] Aniline derivatives, in turn, are fundamental building blocks for a vast number of biologically active compounds, including kinase inhibitors and other targeted therapies.[5]

This technical guide focuses on the molecule 3-(3-Methylmorpholine-4-carbonyl)aniline , a compound that marries these two key structural motifs. While a specific CAS (Chemical Abstracts Service) number for this precise isomeric configuration is not readily found in public databases, suggesting it may be a novel or less-common chemical entity, its structure invites a detailed exploration of its potential properties, synthesis, and applications. This document will, therefore, serve as a predictive and instructional resource, leveraging data from closely related analogues to provide a comprehensive scientific overview.

Compound Profile and Physicochemical Properties

The structure of 3-(3-Methylmorpholine-4-carbonyl)aniline features a 3-methylmorpholine ring connected to an aniline moiety via a carbonyl linker. The placement of the amine group at the meta-position of the phenyl ring and the methyl group at the 3-position of the morpholine ring are defining structural features.

Molecular Structure:

Calculated Physicochemical Properties

While experimental data is not available, the following properties can be calculated based on the chemical structure. These values are essential for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | Calculated |

| Molecular Weight | 220.27 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 57.6 Ų | Calculated |

| Predicted LogP (XLogP3) | 1.5 | Calculated |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 3 (2 from O, 1 from N) | Calculated |

| Rotatable Bonds | 2 | Calculated |

Comparative Analysis with Known Isomers and Analogues

To infer the potential properties of the target compound, it is instructive to compare it with structurally related molecules for which experimental data is available.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| 4-(3-Methylmorpholin-4-yl)aniline | 1156819-54-3 | C₁₁H₁₆N₂O | 192.26 | Aniline at para-position; direct N-aryl bond.[6] |

| 3-Methyl-4-morpholinoaniline | 112900-82-0 | C₁₁H₁₆N₂O | 192.26 | Aniline at para-position, methyl on phenyl ring. |

| 3-(Morpholin-4-yl)aniline | 159724-40-0 | C₁₀H₁₄N₂O | 178.23 | No methyl group on morpholine ring.[7] |

| 4-(Morpholinomethyl)aniline | 51013-67-3 | C₁₁H₁₆N₂O | 192.26 | Methylene linker instead of carbonyl.[8] |

| 3-(Morpholin-4-ylmethyl)aniline | N/A (Sold Commercially) | C₁₁H₁₆N₂O | 192.26 | Methylene linker; meta-substituted aniline. |

This comparison highlights how subtle changes in substitution patterns, linker types, and the presence of a methyl group can influence the molecule's overall properties. The carbonyl group in the target compound introduces a key difference, creating an amide bond that will significantly impact its chemical reactivity, stability, and hydrogen bonding capabilities compared to analogues with direct N-aryl bonds or methylene linkers.

Proposed Synthesis and Experimental Protocol

The most direct and logical route to synthesize 3-(3-Methylmorpholine-4-carbonyl)aniline is through a standard amide coupling reaction.[9] This involves activating a carboxylic acid and reacting it with an amine. A plausible two-step approach starting from 3-nitrobenzoic acid is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary stages:

-

Amide Coupling: Reaction of 3-nitrobenzoic acid with 3-methylmorpholine to form the amide intermediate, (3-methylmorpholino)(3-nitrophenyl)methanone.

-

Nitro Group Reduction: Reduction of the nitro group to an amine to yield the final product.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology and may require optimization.

Step 1: Synthesis of (3-methylmorpholino)(3-nitrophenyl)methanone

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-nitrobenzoic acid (1.0 eq.). Dissolve it in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: Add 3-methylmorpholine (1.1 eq.) and a non-nucleophilic base such as pyridine (2.0 eq.) or N,N-diisopropylethylamine (DIPEA).

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of a suitable amide coupling agent, such as n-propanephosphonic acid anhydride (T3P®) (1.5 eq. of a 50% solution in ethyl acetate).[10] Other common coupling agents like HATU or EDC/DMAP could also be employed.[9]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the pure amide intermediate.

Step 2: Synthesis of 3-(3-Methylmorpholine-4-carbonyl)aniline

-

Reaction Setup: Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (approx. 5-10 mol%).

-

Reduction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Reaction: Stir the mixture vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield the final aniline product.

Potential Applications and Biological Rationale

The structural components of 3-(3-Methylmorpholine-4-carbonyl)aniline suggest a high potential for biological activity, particularly in oncology and CNS disorders.

Role as a Kinase Inhibitor Scaffold

Many FDA-approved kinase inhibitors incorporate an amide linkage and a morpholine moiety. The morpholine ring often serves to increase solubility and can occupy specific pockets within the kinase active site.[11] For instance, derivatives of morpholine have shown potent inhibitory activity against key cancer targets like PI3K and mTOR.[3][4] The 3-aminophenyl group is a common "hinge-binding" motif that anchors inhibitors to the ATP-binding site of many kinases. The target molecule is structurally analogous to precursors used in the synthesis of Factor Xa inhibitors, highlighting its potential in developing antithrombotic agents.[12]

Caption: Structural rationale for potential biological activity.

Central Nervous System (CNS) Applications

The morpholine scaffold is renowned for its ability to modulate pharmacokinetic properties to favor blood-brain barrier (BBB) penetration.[3][4] This makes morpholine-containing compounds attractive candidates for treating CNS diseases. The calculated LogP and TPSA of the target molecule are within the ranges often considered favorable for CNS drugs. Therefore, it could serve as a valuable scaffold for developing novel agents for neurodegenerative diseases, mood disorders, or CNS tumors.[3]

Safety and Handling

No specific safety data exists for 3-(3-Methylmorpholine-4-carbonyl)aniline. Therefore, precautions must be based on the constituent functional groups and data from similar compounds.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear suitable protective clothing, including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid formation and inhalation of dust or aerosols.[13]

-

Hazards of Related Compounds:

-

Aniline Derivatives: Aromatic amines can be toxic and are often suspected carcinogens. They can be harmful if swallowed, inhaled, or absorbed through the skin.[8]

-

Morpholine: Morpholine itself is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[14][15][16] While the morpholine in the target molecule is part of a larger, solid structure, its derivatives should be handled with care.

-

Amide Derivatives: While generally stable, some carboxamides can be irritants.

-

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes.[13][14]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

3-(3-Methylmorpholine-4-carbonyl)aniline represents a promising, albeit underexplored, chemical scaffold. Its design rationally combines the advantageous properties of the morpholine and aniline moieties, suggesting significant potential in medicinal chemistry, particularly as a building block for kinase inhibitors and CNS-active agents. The proposed synthetic route via amide coupling and subsequent nitro reduction is robust and relies on well-established chemical transformations. While experimental validation of its properties and biological activities is required, this in-depth analysis provides a strong foundation and a clear roadmap for researchers and drug development professionals interested in exploring the potential of this novel compound.

References

-

Astech Ireland. Safety Data Sheet: Morpholine. [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

ResearchGate. (2020, February 25). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. [Link]

-

Journal of Medicinal Chemistry. (2005). Discovery of the novel antithrombotic agent... an oral, direct factor Xa inhibitor. [Link]

-

Redox. (2022, October 1). Safety Data Sheet Morpholine. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine. [Link]

-

Cichero, E., & Pitzanti, E. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(19), 2975–2996. [Link]

-

Hainan Sincere Industries. (2025, May 26). N-Methylmorpholine: The Versatile Green Chemical.... [Link]

-

ACS Publications. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

International Journal of Pharmaceutical Research & Allied Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

-

PubMed. (2005, July 15). Pharmacological activity of morpholino compound. [Link]

-

MilliporeSigma. 3-Morpholin-4-yl-aniline. [Link]

-

ResearchGate. Catalytic performance of 1, 2, and 4 in the N-arylation of morpholine.... [Link]

-

ResearchGate. (2023, June 15). A review on pharmacological profile of Morpholine derivatives. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

PubChem. 3-(Morpholin-4-yl)aniline. [Link]

-

PubChem. 4-(Morpholinomethyl)aniline. [Link]

-

Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

PubMed. (2021, September 2). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. [Link]

-

Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

-

Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS 2524-67-6: 4-Morpholinoaniline | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-(Morpholin-4-yl)aniline | C10H14N2O | CID 847768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. sciencescholar.us [sciencescholar.us]

- 13. chemicalbook.com [chemicalbook.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. redox.com [redox.com]

- 16. chemos.de [chemos.de]

Physicochemical Characteristics and Application of 3-(3-Methylmorpholine-4-carbonyl)aniline in Kinase Inhibitor Design

Executive Summary

3-(3-Methylmorpholine-4-carbonyl)aniline (CAS: 1156650-30-4), also known as (3-aminophenyl)(3-methylmorpholino)methanone, is a highly specialized bifunctional building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of dual PI3K/mTOR inhibitors and other targeted kinase therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its synthesis and characterization.

Structural and Physicochemical Profiling

The utility of 3-(3-Methylmorpholine-4-carbonyl)aniline stems from its precise balance of lipophilicity, hydrogen-bonding capability, and steric geometry. The molecule consists of an aniline moiety linked via an amide bond to a 3-methylmorpholine ring.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the compound's behavior in both synthetic environments and biological systems [3].

| Parameter | Value | Chemical & Pharmacological Significance |

| Molecular Formula | C₁₂H₁₆N₂O₂ | - |

| Molecular Weight | 220.27 g/mol | Low molecular weight preserves "Rule of 5" compliance when conjugated to larger heteroaromatic core scaffolds. |

| Topological Polar Surface Area | 58.3 Ų | Optimal for cellular permeability; leaves sufficient room to maintain a final drug TPSA < 120 Ų for oral bioavailability. |

| H-Bond Donors | 1 (Aniline -NH₂) | Acts as the primary synthetic vector for coupling (e.g., Buchwald-Hartwig amination or amide formation). |

| H-Bond Acceptors | 3 (O, O, N) | The morpholine oxygen is a critical pharmacophore for kinase hinge-region binding. |

| Predicted pKa (Base) | ~4.2 | The aniline nitrogen is weakly basic; it remains unprotonated at physiological pH (7.4), maximizing lipophilicity. |

| Predicted LogP | 1.1 – 1.4 | Moderate lipophilicity ensures solubility in both aqueous buffers and organic solvents during synthesis. |

Mechanistic Rationale in Kinase Inhibitor Design

The architectural choices embedded within 3-(3-Methylmorpholine-4-carbonyl)aniline are not arbitrary; they are driven by the precise topography of the ATP-binding pockets of kinases, particularly within the Phosphoinositide 3-kinase (PI3K) / Akt / mammalian target of rapamycin (mTOR) pathway [1].

Causality of the 3-Methylmorpholine Motif

Unsubstituted morpholine rings are ubiquitous in first-generation PI3K inhibitors (e.g., BKM120). The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region residue (e.g., Val882 in PI3Kγ)[1].

However, the introduction of the 3-methyl group serves two distinct, causal purposes:

-

Stereochemical Targeting: The methyl group introduces a chiral center. When synthesized as the pure (S)-enantiomer, the methyl group projects into a highly specific, small hydrophobic pocket adjacent to the hinge region. This steric interaction significantly enhances binding affinity and isoform selectivity (e.g., favoring PI3K over other lipid kinases) [2].

-

Metabolic Shielding: The primary route of morpholine metabolism is cytochrome P450-mediated oxidation at the carbon adjacent to the nitrogen, leading to ring opening. The steric bulk of the 3-methyl group physically blocks CYP450 access, dramatically increasing the pharmacokinetic half-life of the resulting drug [2].

PI3K/mTOR signaling cascade illustrating the intervention points for morpholine-based inhibitors.

Self-Validating Synthetic Methodology

To ensure high purity and structural integrity, the synthesis of 3-(3-Methylmorpholine-4-carbonyl)aniline must be tightly controlled. The following protocol utilizes a self-validating logic framework, ensuring that each step confirms the success of the previous one.

Step 1: Amide Coupling

Objective: Couple 3-nitrobenzoyl chloride with 3-methylmorpholine.

-

Protocol: Dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq), followed by the dropwise addition of 3-methylmorpholine (1.1 eq). Warm to room temperature and stir for 4 hours.

-

Causality of Reagents: DIPEA is chosen over triethylamine because its increased steric bulk makes it strictly non-nucleophilic. This prevents the base from competing with 3-methylmorpholine for the highly reactive acyl chloride, thereby suppressing the formation of unwanted ketene or anhydride byproducts.

Step 2: Catalytic Hydrogenation (Reduction)

Objective: Reduce the nitro group to an amine without cleaving the amide bond.

-

Protocol: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂ (3x), then H₂ (3x). Stir under a hydrogen balloon (1 atm) at room temperature for 12 hours. Filter through Celite to remove the catalyst and concentrate in vacuo.

-

Causality of Reagents: Catalytic hydrogenation via Pd/C is highly specific for nitro-to-amine reductions under mild conditions (1 atm H₂, RT). Alternative methods like SnCl₂/HCl are avoided here to prevent acid-catalyzed hydrolysis of the newly formed amide bond.

Synthetic workflow and self-validating analytical checkpoints for the target aniline derivative.

Physicochemical Characterization Protocol (LogP Determination)

Computational LogP models often struggle with the complex hydration shells formed around the sterically hindered 3-methylmorpholine amide. Therefore, experimental determination via a Self-Validating Shake-Flask LC-UV Method is required.

Step-by-Step Protocol

-

Phase Preparation: Pre-saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours. Separate the phases.

-

Causality: pH 7.4 is strictly maintained to ensure the aniline group (pKa ~4.2) is fully unprotonated. If the pH drops, the amine protonates, and you measure the distribution coefficient (LogD) rather than the true partition coefficient (LogP).

-

-

Sample Preparation: Dissolve exactly 1.0 mg of 3-(3-Methylmorpholine-4-carbonyl)aniline in 1.0 mL of the pre-saturated 1-octanol.

-

Partitioning: Add 1.0 mL of the pre-saturated PBS to the octanol solution in a glass vial. Shake vigorously at 25 °C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

-

Quantification: Carefully extract aliquots from both the aqueous and organic layers. Analyze both via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 254 nm against a standard calibration curve.

The Self-Validating Mechanism: Mass Balance

To trust the LogP result, the system must validate itself through a Mass Balance Check .

-

Calculate the total moles recovered: Moles_aqueous + Moles_octanol.

-

This sum must equal ≥ 95% of the initial moles introduced in Step 2.

-

Diagnostic Logic: If the mass balance is < 95%, it indicates that the compound either precipitated at the interface or adsorbed onto the glass vial, rendering the calculated LogP invalid. The experiment must be repeated at a lower concentration.

Conclusion

3-(3-Methylmorpholine-4-carbonyl)aniline is a masterclass in rational drug design building blocks. By combining the hinge-binding capacity of morpholine, the metabolic shielding and stereochemical directing effects of a precise methyl substitution, and the synthetic versatility of an aniline linker, it enables the rapid development of highly selective kinase inhibitors. Adhering to strict, self-validating protocols during its synthesis and characterization ensures that downstream drug discovery efforts are built on a foundation of absolute chemical integrity.

References

-

Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway Source: International Journal of Molecular Sciences (via PMC / NIH) URL: [Link]

Synthesis Pathways for 3-(3-Methylmorpholine-4-carbonyl)aniline: A Technical Whitepaper

Executive Summary

The compound 3-(3-Methylmorpholine-4-carbonyl)aniline (CAS: 1156650-30-4), also known as (3-aminophenyl)(3-methylmorpholino)methanone, is a highly valued structural motif in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of kinase inhibitors and bromodomain-targeting therapeutics.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, field-proven guide to synthesizing this molecule. Direct amide coupling of 3-aminobenzoic acid with 3-methylmorpholine is mechanistically unviable due to the competing nucleophilicity of the primary aniline, which leads to uncontrolled oligomerization. Therefore, the primary amine must be masked. This guide explores the two most robust orthogonal strategies: the Nitro Reduction Route (industrial standard) and the Boc-Protection Route (discovery scale).

Retrosynthetic Strategy & Molecular Architecture

The target molecule consists of an aniline core linked via an amide bond to a sterically hindered secondary amine (3-methylmorpholine). Retrosynthetic disconnection of the amide bond reveals two primary pathways based on the masking strategy of the aniline moiety.

Retrosynthetic pathways for 3-(3-Methylmorpholine-4-carbonyl)aniline via nitro or Boc routes.

Pathway A: The Nitro Reduction Route (Primary Industrial Standard)

This pathway utilizes 3-nitrobenzoic acid as the starting material. The electron-withdrawing nitro group is entirely unreactive under amide coupling conditions, providing perfect chemoselectivity.

Mechanistic Causality

Why HATU? 3-Methylmorpholine is a sterically hindered secondary amine due to the alpha-methyl group. Standard carbodiimide coupling reagents (e.g., EDCI/HOBt) often result in sluggish kinetics and poor yields. HATU is employed because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the nucleophilic attack of the hindered amine, driving the reaction to completion[1].

Why Pd/C Hydrogenation? The reduction of the nitro intermediate to the target aniline is achieved via palladium on carbon (Pd/C) catalyzed hydrogenation. Unlike traditional Béchamp reductions (Fe/HCl) which generate stoichiometric iron waste and require harsh acidic workups, Pd/C hydrogenation is highly atom-economical, producing only water as a byproduct[2]. The reaction proceeds via a stepwise surface reduction mechanism: nitro → nitroso → N-phenylhydroxylamine → aniline[2].

Step-by-Step Experimental Protocol

Step 1: Amide Coupling

-

Activation: Dissolve 3-nitrobenzoic acid (1.0 eq, 5.0 g, 27.45 mmol) and HATU (1.2 eq, 12.5 g, 32.94 mmol) in anhydrous DMF (50 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 10 mL) dropwise. Stir at room temperature for 15 minutes to allow the active HOAt ester to form[1].

-

Coupling: Add 3-methylmorpholine (1.1 eq, 3.05 g, 30.2 mmol) to the activated mixture. Stir at ambient temperature for 15 hours[1].

-

Self-Validating Workup:

-

TLC Check: Confirm consumption of the acid (Rf ~0.2) and formation of the product (Rf ~0.6) in 5% MeOH/DCM.

-

Extraction: Dilute with Ethyl Acetate (100 mL). Wash sequentially with 1M HCl (2 x 50 mL) to remove unreacted morpholine and DIPEA, followed by saturated aqueous NaHCO3 (2 x 50 mL) to remove unreacted 3-nitrobenzoic acid and HOAt byproducts.

-

Isolation: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield (3-methylmorpholino)(3-nitrophenyl)methanone.

-

Step 2: Catalytic Hydrogenation

-

Reaction Setup: Dissolve the nitro-amide intermediate (1.0 eq, 5.0 g) in MS-grade Methanol (50 mL). Degas the solution with N2 for 10 minutes.

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight, 500 mg) under a continuous N2 stream to prevent ignition of the solvent[3].

-

Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon, 1 atm). Stir vigorously at room temperature for 4 hours.

-

Self-Validating Workup:

-

LC-MS Check: Monitor the disappearance of the nitro peak (

) and the appearance of the aniline peak ( -

Filtration: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the pad with excess Methanol.

-

Crystallization: Concentrate the filtrate in vacuo. Recrystallize from MTBE/Hexanes to afford pure 3-(3-Methylmorpholine-4-carbonyl)aniline.

-

Step-by-step experimental workflow for the nitro reduction pathway (Pathway A).

Pathway B: The Orthogonal Protection Route

For discovery-scale synthesis where high-pressure hydrogenation equipment is unavailable, or if the target molecule contains reducible functionalities (e.g., alkenes, alkynes, or halogens that might undergo hydrogenolysis on Pd/C), the Boc-protection route is utilized.

Protocol Overview

-

Amide Coupling: 3-(Boc-amino)benzoic acid is coupled with 3-methylmorpholine using identical HATU/DIPEA conditions as described in Pathway A. The bulky tert-butyloxycarbonyl (Boc) group prevents the aniline nitrogen from acting as a nucleophile.

-

Deprotection: The resulting Boc-protected amide is dissolved in Dichloromethane (DCM) and treated with Trifluoroacetic Acid (TFA) (20% v/v) for 2 hours at room temperature.

-

Workup: The reaction is concentrated to remove volatile TFA, then neutralized with saturated aqueous NaHCO3, and extracted into DCM to yield the free base aniline.

Quantitative Metrics & Process Comparison

To assist process chemists in selecting the optimal route, the quantitative metrics of both pathways are summarized below. Pathway A is vastly superior for scale-up due to its high atom economy and lower raw material costs.

| Process Metric | Pathway A (Nitro Route) | Pathway B (Boc Route) |

| Overall Yield | 75 - 85% | 60 - 70% |

| Atom Economy | High (Water is the only byproduct in Step 2) | Low (Generates Isobutylene and CO2 waste) |

| Reagent Cost | Low (3-Nitrobenzoic acid is highly inexpensive) | High (Boc-protected acid is costly) |

| Scalability | Excellent (Standard industrial protocol) | Moderate (Gas evolution during deprotection) |

| E-Factor | < 5 | > 10 |

Analytical Validation & Characterization

To ensure the integrity of the synthesized 3-(3-Methylmorpholine-4-carbonyl)aniline, the following analytical benchmarks must be met:

-

LC-MS (ESI+): Calculated for

: 220.12; Found: -

H NMR (400 MHz, DMSO-

-

Aniline Signature: A broad singlet at ~5.20 ppm integrating for 2H confirms the successful reduction of the nitro group (or deprotection of the Boc group) to the primary amine.

-

Aromatic Region: Multiplets between 6.50 - 7.10 ppm (4H) corresponding to the 1,3-disubstituted benzene ring.

-

Morpholine Core: Complex multiplets between 3.00 - 4.00 ppm (6H) and a distinct doublet at ~1.25 ppm (3H,

Hz) corresponding to the alpha-methyl group.

-

Conclusion

The synthesis of 3-(3-Methylmorpholine-4-carbonyl)aniline requires strategic masking of the nucleophilic aniline core. The Nitro Reduction Route stands as the most robust, scalable, and atom-economical pathway. By leveraging HATU to overcome the steric hindrance of 3-methylmorpholine and utilizing Pd/C for a clean, stepwise surface reduction, chemists can reliably produce this critical intermediate with high purity and excellent yields.

References

1.[1] WO2016077378A1 - Substituted pyrrolopyrdines as inhibitors of bromodomain - Google Patents. google.com. Available at: 2.[2] Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). orgosolver.com. Available at: 3.[3] Hydrogenation | Catalytic Reactions | Flow Chemistry Applications - Vapourtec. vapourtec.com. Available at:

Sources

Unlocking the Pharmacological Potential of Chiral Morpholines: A Mechanistic and Experimental Guide

By: Senior Application Scientist

Executive Summary: The Evolution of a Privileged Scaffold

In the landscape of modern drug discovery, the morpholine ring is universally recognized as a privileged heterocyclic scaffold[1]. Historically utilized to enhance aqueous solubility and optimize the lipophilic-hydrophilic balance of lead compounds, the unsubstituted morpholine chair conformation provides excellent blood-brain barrier (BBB) penetrance and a reduced pKa compared to its piperidine analogs[2].

However, as the industry shifts toward molecules with higher sp³ character to improve target specificity and clinical translation, the introduction of chirality into the morpholine ring—specifically at the C2 or C3 positions—has emerged as a transformative strategy[3]. This technical guide explores the mechanistic rationale behind chiral morpholines, examines target-specific enantiomeric divergence, and provides a self-validating experimental workflow for evaluating their biological activity.

Mechanistic Rationale: Why Morpholine Chirality Matters

The transition from an achiral morpholine to a stereochemically defined chiral morpholine fundamentally alters the molecule's pharmacodynamics (PD) and pharmacokinetics (PK). As an application scientist, I evaluate these modifications through three primary mechanistic lenses:

-

Conformational Locking and Vector Projection: An unsubstituted morpholine ring undergoes rapid chair-to-chair flipping. Introducing a bulky chiral center (e.g., a methyl or aryl group at C2 or C3) restricts this conformational flexibility. This "conformational lock" precisely projects the nitrogen and oxygen lone pairs into fixed trajectories, optimizing hydrogen bond donor/acceptor interactions within the target protein's binding pocket[3].

-

Basicity (pKa) Modulation and hERG Evasion: The inductive and steric effects of substituents adjacent to the heteroatoms subtly alter the amine's pKa. This fine-tuning is critical; it allows the molecule to maintain sufficient aqueous solubility while avoiding the high basicity that typically triggers off-target hERG channel liabilities (cardiotoxicity).

-

Enantiomeric Divergence: Because biological targets are inherently chiral, the enantiomers of substituted morpholines often exhibit drastic differences in biological activity. A racemic mixture may mask the true potency of the active eutomer or dilute it with the off-target toxicity of the distomer[4].

Case Studies: Target-Specific Enantiomeric Divergence

Dopamine D4 Receptor Antagonists

The profound impact of absolute stereochemistry is perfectly illustrated in the development of Dopamine D4 receptor antagonists. The chiral morpholine derivative ML398 was identified as a highly selective D4 antagonist[4]. During the structure-activity relationship (SAR) evaluation of its precursor (Compound 1), biological evaluation revealed that the (R)-enantiomer was the active isomer, boasting a D4 IC50 of 180 nM and a Ki of 70 nM[4][5]. Conversely, the (S)-enantiomer was completely inactive (>100 μM)[4]. The reduced basicity of the morpholine ring, combined with the precise spatial arrangement of the (R)-configuration, drives its unprecedented selectivity against other dopamine receptors (D1, D2, D3)[4].

PI3K/mTOR Inhibitors in Oncology

Chiral morpholines are also heavily utilized in the design of kinase inhibitors. For example, GDC-0084 (Paxalisib) is a brain-penetrant PI3K inhibitor that incorporates a chiral morpholine moiety to achieve precise binding within the ATP-binding pocket of the kinase domain[6][7]. The chiral vector ensures the morpholine oxygen optimally interacts with the hinge region of the kinase.

PI3K/mTOR signaling pathway illustrating the dual inhibition mechanism of chiral morpholine agents.

Quantitative Data Presentation

To highlight the necessity of enantioselective synthesis and evaluation, the quantitative binding data for the ML398 precursor enantiomeric pair is summarized below. Notice how the stereocenter acts as a binary switch for pharmacological activity.

| Compound / Enantiomer | Target Receptor | IC50 (μM) | Ki (μM) | Activity Status |

| Racemic (±)-1 | Dopamine D4 | 0.36 | 0.14 | Active |

| (R)-1 (Active Isomer) | Dopamine D4 | 0.18 | 0.07 | Highly Active |

| (S)-1 (Inactive Isomer) | Dopamine D4 | > 100.0 | > 100.0 | Inactive |

| (R)-1 | Dopamine D1 & D2 | > 100.0 | N/A | Highly Selective |

| (R)-1 | Dopamine D3 | 46.2 | 15.7 | Weakly Active |

Data synthesized from the biological evaluation of chiral morpholine-based dopamine receptor antagonists[3][4][5].

Experimental Workflows: Evaluating Chiral Morpholine Bioactivity

Establishing a robust, self-validating protocol is paramount when evaluating enantiomeric pairs. Below is the standardized workflow for determining the enantiomeric biological activity of chiral morpholine compounds.

Step-by-step experimental workflow for the biological evaluation of chiral morpholine derivatives.

Step-by-Step Methodology: In Vitro Radioligand Binding Assay

Causality Check: Why utilize a radioligand binding assay prior to a functional cellular assay? Binding assays directly measure the thermodynamic affinity (

Step 1: Membrane Preparation

-

Action: Harvest CHO cells stably expressing the target receptor (e.g., human D4). Homogenize the cell pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with a protease inhibitor cocktail.

-

Rationale: Maintaining the homogenate strictly at 4°C prevents proteolytic degradation of the receptor, ensuring the structural integrity of the binding pocket is preserved.

Step 2: Assay Incubation & Serial Dilution

-

Action: In a 96-well deep-well plate, combine 50 μL of radioligand (e.g., [³H]-spiperone at a concentration equal to its

), 50 μL of the chiral morpholine test enantiomer (using 10-point serial dilutions ranging from 10 μM to 0.1 nM), and 100 μL of the membrane suspension (approx. 15 μg protein/well). -

Rationale: Utilizing a 10-point serial dilution ensures the generation of a complete, high-resolution sigmoidal dose-response curve. Testing at the

of the radioligand optimizes the sensitivity of the competition assay.

Step 3: Thermodynamic Equilibration

-

Action: Incubate the sealed microplates in the dark at 25°C for exactly 120 minutes.

-

Rationale: This duration allows the competitive binding reaction to reach thermodynamic equilibrium. If the system is not at equilibrium, the calculated

will artificially reflect association kinetics rather than true binding affinity.

Step 4: Rapid Filtration and Washing

-

Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. Wash the filters three times with 1 mL of ice-cold wash buffer.

-

Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. The use of ice-cold buffer slows the dissociation rate of the ligand-receptor complex during the wash step, preventing signal loss.

Step 5: Quantification and Data Analysis

-

Action: Extract the filters, add 3 mL of liquid scintillation cocktail, and count the radioactivity using a microplate scintillation counter. Calculate the IC₅₀ using non-linear regression (variable slope) and convert to

using the Cheng-Prusoff equation: -

Rationale: The Cheng-Prusoff correction is mandatory to normalize the data against the specific concentration and affinity of the radioligand used, allowing for direct comparison of the (R) and (S) enantiomers across different assay batches.

References

1.[2] 2 - ResearchGate 2.[4]4 - ACS Medicinal Chemistry Letters 3.[3]3 - PMC / NIH 4. - PMC / NIH 5.[6]6 - Organic Process Research & Development / ACS 6.[7]7 - ResearchGate 7.[1]1 - ResearchGate

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Potential therapeutic applications of 3-(3-Methylmorpholine-4-carbonyl)aniline

Title: Precision Pharmacophore Engineering: Therapeutic Applications of 3-(3-Methylmorpholine-4-carbonyl)aniline in Targeted Kinase Inhibition

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals

Executive Summary

In modern rational drug design, the identification of privileged building blocks is critical for overcoming off-target toxicity and achieving optimal pharmacokinetic profiles. 3-(3-Methylmorpholine-4-carbonyl)aniline (CAS: 1156650-30-4) represents a highly specialized, dual-function pharmacophore. By combining a reactive aniline handle with a sterically tuned 3-methylmorpholine amide, this intermediate serves as a cornerstone for synthesizing next-generation, highly selective small-molecule kinase inhibitors. This whitepaper dissects the structural causality behind this molecule's efficacy, explores its applications across oncology and neurology, and provides self-validating experimental workflows for its integration into drug discovery pipelines.

Structural Causality: Decoding the Pharmacophore

As application scientists, we do not merely select building blocks at random; we engineer molecular interactions. The therapeutic potential of 3-(3-Methylmorpholine-4-carbonyl)aniline is dictated by three distinct structural domains:

-

The Aniline Handle (3-Aminophenyl group): The primary amine serves as a versatile synthetic anchor. In drug development, this amine is typically coupled to a core hinge-binding scaffold (e.g., pyrimidine, triazine, or quinazoline) via an amide, urea, or secondary amine linkage. The meta-substitution pattern geometrically projects the rest of the molecule into specific solvent-exposed or allosteric pockets of the kinase domain[1].

-

The Carbonyl Linker: Forming an amide bond with the morpholine nitrogen, the carbonyl restricts the rotational degrees of freedom. This rigidity is crucial for minimizing the entropic penalty upon target binding, locking the morpholine ring in a favorable conformation to interact with the kinase active site[2].

-

The 3-Methylmorpholine Ring: The morpholine oxygen is a classic hydrogen-bond acceptor. However, standard morpholine rings often suffer from promiscuity, binding equally well to structurally similar kinases (e.g., PI3K and mTOR). The addition of the 3-methyl group introduces a critical steric bulk and chirality (usually resolved into R or S enantiomers). This methyl group creates a steric clash in the narrower ATP-binding pockets of certain kinases (like PI3K) while perfectly occupying the hydrophobic sub-pocket of others (like mTOR), thereby driving exquisite selectivity[3][4].

Therapeutic Target Landscape

mTOR Selectivity in Oncology and Neurology

The mechanistic target of rapamycin (mTOR) pathway is frequently hyperactivated in cancers and neurological disorders such as Tuberous Sclerosis Complex (TSC). A major hurdle in developing mTOR kinase inhibitors (TORKi) is achieving selectivity over the structurally homologous Phosphoinositide 3-kinases (PI3Ks).

Derivatives incorporating the 3-methylmorpholine moiety demonstrate profound mTOR selectivity. X-ray crystallographic studies reveal that the morpholine oxygen forms a critical hydrogen bond with the Val2240 backbone amide of mTOR. Simultaneously, the 3-methyl group is well-accommodated in the mTOR hinge region but sterically clashes with the corresponding residues in PI3K[4]. Triazine scaffolds coupled with 3-methylmorpholine have yielded potent mTOR inhibitors with sub-10 nM IC50 values and excellent blood-brain barrier (BBB) penetrance[3].

Caption: mTOR pathway inhibition by 3-methylmorpholine derivatives.

MNK1/2 and Translation Initiation

Mitogen-activated protein kinase-interacting kinases (MNK1/2) regulate mRNA translation via the phosphorylation of eukaryotic initiation factor 4E (eIF4E), an oncoprotein critical for tumor progression. Compounds containing morpholine-4-carbonyl-phenyl motifs (such as Tinodasertib) have shown significant antineoplastic activity by selectively inhibiting MNK1/2, thereby blocking eIF4E phosphorylation without affecting global protein synthesis[2].

FAK and BTK Inhibition

In the tumor microenvironment and immunology, Focal Adhesion Kinase (FAK) and Bruton's Tyrosine Kinase (BTK) are prime targets. The insertion of N-morpholine amide functions into aniline moieties has been shown to drastically increase the hydrogen-bonding affinity for the FAK kinase domain, yielding nanomolar inhibitors[1]. Similarly, morpholine-4-carbonyl groups are utilized in irreversible BTK inhibitors to tune solubility and optimize binding in the solvent-exposed regions, preventing off-target binding to EGFR or JAK3[5].

Quantitative Data Synthesis

The following table summarizes the comparative efficacy of kinase inhibitors utilizing the morpholine-carbonyl-aniline or 3-methylmorpholine motif across different therapeutic targets.

| Target Kinase | Representative Motif | IC50 Range | Key Structural Interaction | Primary Indication |

| mTOR | 3-Methylmorpholine-triazine | < 10 nM | H-bond with Val2240; Steric fit in hinge | Solid Tumors, TSC |

| MNK1/2 | Morpholine-4-carbonyl-phenyl | 9 – 15 nM | Hinge region stabilization | Advanced Malignancies |

| FAK | Morpholine-amide-aniline | ~ 5 nM | Enhanced H-bond acceptor network | Pancreatic / Breast Cancer |

| BTK | Morpholine-4-carbonyl | < 50 nM | Solvent-exposed region tuning | B-cell Malignancies |

Self-Validating Experimental Protocols

To ensure scientific integrity, any derivative synthesized from 3-(3-Methylmorpholine-4-carbonyl)aniline must be evaluated using a self-validating system. This means pairing a direct biochemical binding assay with an orthogonal cellular functional assay to prove that the observed phenotype is strictly caused by the intended mechanism.

Caption: Self-validating workflow for evaluating kinase inhibitor derivatives.

Protocol A: In Vitro Selectivity Profiling (TR-FRET)

Objective: Quantify the IC50 of the synthesized derivative for mTOR vs. PI3Kα to validate the steric selectivity driven by the 3-methyl group. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence artifacts, providing a highly accurate measure of direct ATP-competitive binding.

-

Preparation: Prepare a 10-point 3-fold serial dilution of the derivative in 100% DMSO.

-

Kinase Reaction: In a 384-well plate, combine 5 nM recombinant mTOR (or PI3Kα), 100 nM ATP, and the compound dilutions in kinase buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl2, 0.01% Tween-20).

-

Incubation: Incubate at room temperature for 60 minutes to allow equilibrium binding.

-

Detection: Add the TR-FRET detection reagent (e.g., LanthaScreen™ Tb-anti-p70S6K antibody and GFP-p70S6K substrate). Incubate for an additional 30 minutes.

-

Readout: Measure the emission ratio (520 nm / 495 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol B: Orthogonal Cellular Target Engagement (Western Blot)

Objective: Prove that the in vitro binding translates to functional, selective pathway inhibition inside living cells. Causality: If the compound is truly selective for mTOR over PI3K, it will inhibit the phosphorylation of downstream S6K (an mTORC1 target) without inhibiting the phosphorylation of AKT at Thr308 (a direct PI3K/PDK1 target).

-

Cell Culture: Seed HCT116 human colon carcinoma cells at

cells/well in a 6-well plate. Incubate overnight. -

Treatment: Treat cells with the derivative at concentrations bracketing the in vitro IC50 (e.g., 1x, 10x, 100x IC50) for 2 hours. Use DMSO as a vehicle control.

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

-

Probing: Probe with primary antibodies against p-S6 (Ser235/236) [mTOR readout] and p-AKT (Thr308)[PI3K readout], followed by HRP-conjugated secondary antibodies.

-

Validation: A successful 3-methylmorpholine derivative will show a dose-dependent ablation of the p-S6 band while the p-AKT band remains intact, confirming cellular target selectivity.

Conclusion

3-(3-Methylmorpholine-4-carbonyl)aniline is far more than a simple chemical intermediate; it is a rationally designed module that imparts critical physicochemical and spatial properties to kinase inhibitors. By leveraging the aniline group for scaffold attachment, the carbonyl for conformational rigidity, and the 3-methylmorpholine for exquisite active-site selectivity, drug developers can effectively target historically difficult pathways like mTOR, MNK, and FAK. Adhering to rigorous, self-validating experimental workflows ensures that these structural advantages translate reliably into therapeutic efficacy.

References

-

Tinodasertib | C25H20N4O2 | CID 71766360 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

-

Triazines incorporating (R)-3-methylmorpholine are potent inhibitors of the mammalian target of rapamycin (mTOR) with selectivity over PI3Kalpha Source: PubMed (NIH) URL:[Link]

-

5J87: Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a Highly Selective Irreversible BTK Kinase Inhibitor Source: RCSB Protein Data Bank URL:[Link]

-

4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders Source: ACS Publications URL:[Link]

-

The Development of FAK Inhibitors: A Five-Year Update Source: MDPI URL:[Link]

Sources

- 1. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]

- 2. Tinodasertib | C25H20N4O2 | CID 71766360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triazines incorporating (R)-3-methylmorpholine are potent inhibitors of the mammalian target of rapamycin (mTOR) with selectivity over PI3Kalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rcsb.org [rcsb.org]

Literature review on substituted morpholine aniline derivatives

An In-Depth Technical Guide to Substituted Morpholine Aniline Derivatives: A Privileged Pharmacophore in Kinase Inhibition and Oncology

Executive Summary

In the landscape of modern medicinal chemistry and targeted oncology, the substituted morpholine aniline scaffold has emerged as a "privileged structure." This bifunctional moiety seamlessly bridges the gap between physicochemical optimization and target-specific pharmacodynamics. By integrating a solubilizing morpholine ring with a reactive, hydrophobically engaging aniline core, drug development professionals can systematically design highly potent kinase inhibitors. This whitepaper provides an in-depth mechanistic review, quantitative biological data, and self-validating synthetic workflows for utilizing morpholine aniline derivatives in the development of targeted therapeutics.

Mechanistic Rationale of the Morpholine-Aniline Pharmacophore

The structural brilliance of compounds like 1 (CAS 2524-67-6) lies in the synergistic duality of its functional groups, which solve two of the most persistent challenges in drug discovery: target affinity and pharmacokinetic stability[1].

-

The Morpholine Moiety (Physicochemical & Binding Role): Morpholine is frequently incorporated to improve aqueous solubility and metabolic stability. However, its role extends beyond pharmacokinetics. In the context of kinase inhibition, the morpholine oxygen atom acts as a critical hydrogen bond acceptor. Crystallographic studies confirm that this oxygen forms a direct hydrogen bond with the backbone NH of the amino acid residues in the kinase hinge region (e.g., Val851 in PI3Kα, Val882 in PI3Kγ, and Val2240 in mTOR)[2].

-

The Aniline Moiety (Structural & Synthetic Role): The aniline portion provides a highly reactive nucleophilic amine, making it an ideal handle for Nucleophilic Aromatic Substitution (SNAr) or cross-coupling reactions with electrophilic heterocyclic cores (e.g., pyrimidines, triazines, quinazolines). Once bound to the target, the aromatic ring engages in

stacking and hydrophobic interactions within the ATP-binding pocket[3].

Key Therapeutic Targets and Biological Activity

Substituted morpholine aniline derivatives are predominantly utilized to target hyperactive signaling cascades in various malignancies.

The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol-3-kinase (PI3K) pathway is frequently mutated in human cancers, driving aberrant cell survival and proliferation[3]. Morpholine-aniline derivatives, particularly those built on an s-triazine or pyrimidine core, have shown exceptional efficacy as pan-class I PI3K and mTOR inhibitors. A prime example is PQR309 (Bimiralisib) , a 4,6-dimorpholino-1,3,5-triazine derivative that utilizes the morpholine oxygen to anchor into the PI3K ATP-binding site, effectively crossing the blood-brain barrier to target CNS metastases[2].

Fig 1. Mechanism of action of morpholine-aniline derivatives in the PI3K/AKT/mTOR signaling pathway.

EGFR Kinase Inhibition

Epidermal Growth Factor Receptor (EGFR) is another highly validated target. Recent literature highlights the synthesis of s-triazine derivatives containing morpholine, aniline, and glycylglycinate methyl ester moieties. For instance, 4 demonstrated potent EGFR inhibitory activity alongside remarkable downstream PI3K/AKT/mTOR suppression, inducing G2/M cell cycle arrest and apoptosis in MCF-7 breast cancer cells[4].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate comparative analysis, the following table summarizes the quantitative biological activities of key morpholine-aniline-derived kinase inhibitors across different heterocyclic scaffolds.

| Compound Designation | Heterocyclic Scaffold | Primary Target(s) | Target IC50 / Activity | Cell Line Cytotoxicity (IC50) | Ref |

| Compound 4f | s-Triazine | EGFR, PI3K/mTOR | 61 nM (EGFR) | MCF-7 (< 1 µM) | [4] |

| PQR309 (Bimiralisib) | 4,6-Dimorpholino-triazine | PI3Kα / mTOR | Pan-class I PI3K | Broad (Advanced Solid Tumors) | [2] |

| Compound 9a | Thieno[2,3-d]pyrimidine | PI3Kα | 9.47 ± 0.63 µM | HepG-2 (12.32 ± 0.96 µM) | [5] |

Synthetic Methodologies and Experimental Workflows

The most reliable method for incorporating the morpholine-aniline pharmacophore into a kinase inhibitor framework is via a Nucleophilic Aromatic Substitution (SNAr) reaction. The following protocol utilizes 6 as the electrophilic core, a privileged building block in oncology drug design[6].

Self-Validating SNAr Protocol

Objective: Synthesis of a 6-(4-morpholinoanilino)-5-nitropyrimidin-4-amine derivative.

Causality of Reagents:

-

Electrophile: The nitro group at the C5 position of the pyrimidine ring is strongly electron-withdrawing. This lowers the LUMO of the pyrimidine and stabilizes the anionic Meisenheimer intermediate, drastically accelerating the SNAr reaction at the C6 position[6].

-

Base: N,N-Diisopropylethylamine (DIPEA) is utilized. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively scavenges the HCl byproduct generated during the substitution without competing with the morpholinoaniline for the electrophilic carbon.

-

Solvent: Ethanol (EtOH) is selected as a polar protic solvent. Causality: It stabilizes the transition state. Furthermore, the final substituted product is typically insoluble in cold EtOH, allowing the reaction to act as a self-purifying system via precipitation.

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-5-nitropyrimidin-4-amine (1.0 equivalent) in absolute Ethanol (0.2 M concentration).

-

Base Addition: Add DIPEA (1.5 equivalents) to the stirring solution at room temperature.

-

Nucleophile Addition: Slowly add 4-morpholinoaniline (1.1 equivalents) to the mixture.

-

Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 4–6 hours.

-

Self-Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. The disappearance of the higher-Rf starting material validates the consumption of the electrophile.

-

Workup & Purification: Allow the reaction to cool to 0°C in an ice bath. The target compound will precipitate. Filter the precipitate under a vacuum, wash with cold ethanol, and dry under a high vacuum.

-

Final Validation: Confirm the structural integrity using LC-MS (looking for the

peak corresponding to the exact mass) and

Fig 2. Standardized SNAr synthetic workflow for assembling morpholine-aniline kinase inhibitors.

Conclusion

The substituted morpholine aniline derivative is a cornerstone of modern rational drug design. By leveraging the hydrogen-bonding capacity of the morpholine ring and the hydrophobic, linker-friendly nature of the aniline moiety, researchers can achieve exquisite selectivity and potency against critical oncology targets like PI3K, mTOR, and EGFR. Adhering to validated synthetic workflows ensures that these complex pharmacophores can be reliably integrated into novel therapeutic pipelines.

References

-

[4] Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. 4

-

[5] Application Notes and Protocols: 2-Nitrothiophene-3-carbaldehyde in the Synthesis of Kinase Inhibitors. Benchchem. 5

-

[6] 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3. Benchchem. 6

-

[3] Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. PMC. 3

-

[2] 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry - ACS Publications. 2

Sources

- 1. CAS 2524-67-6: 4-Morpholinoaniline | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | Benchchem [benchchem.com]

Pharmacophore Analysis and Structural Dynamics of 3-(3-Methylmorpholine-4-carbonyl)aniline in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

As a Senior Application Scientist in fragment-based drug discovery, I approach molecular design not merely as an exercise in chemical assembly, but as the orchestration of thermodynamic and steric micro-environments. The molecule 3-(3-Methylmorpholine-4-carbonyl)aniline represents a highly sophisticated, modular pharmacophore frequently embedded within ATP-competitive kinase inhibitors.

This guide deconstructs the structural causality of this fragment, specifically focusing on its role in targeting the PI3K/AKT/mTOR signaling pathway —a critical axis in oncology and immunology[1]. By analyzing its hydrogen-bonding vectors and stereochemical gatekeepers, we can understand how minor atomic modifications dictate profound shifts in kinase selectivity[2].

Deconstructing the Pharmacophore: Causality in Design

The efficacy of 3-(3-Methylmorpholine-4-carbonyl)aniline is rooted in three distinct structural domains, each serving a precise mechanistic function within the kinase ATP-binding pocket.

The Hinge-Binding Morpholine Core

The unsubstituted morpholine ring is a classic hinge-binding motif in PI3K and mTOR inhibitors. The ether oxygen of the morpholine acts as a critical hydrogen bond acceptor . In the mTOR kinase domain, this oxygen forms a pivotal H-bond with the backbone amide of the hinge region residue Val2240 (analogous to Val851 in PI3Kα)[2].

The Stereochemical Gatekeeper: 3-Methyl Substitution

The addition of a methyl group at the 3-position of the morpholine ring transforms a generic hinge binder into a highly selective stereochemical tool. The causality of this selectivity lies in the differential architecture of the kinase binding pockets:

-

mTOR Accommodation: The mTOR binding pocket features a specific orientation of the Lys2187 residue, creating a broader affinity pocket that comfortably accommodates the steric bulk of the (R)-3-methyl group[2].

-

PI3Kα Steric Clash: In contrast, the equivalent residue in PI3Kα (Lys802 ) is oriented differently, restricting the pocket size. The introduction of the (R)-3-methyl group induces a severe steric clash with Lys802 and Asp933, effectively abolishing PI3Kα affinity while maintaining mTOR potency[2].

The Aniline-Carbonyl Vector

The aniline ring (3-aminophenyl) and the carbonyl linker serve dual purposes. The carbonyl rigidifies the conformation and provides an auxiliary H-bond acceptor. The primary amine of the aniline acts as a strong hydrogen bond donor , capable of interacting with conserved residues deeper in the pocket, such as Asp2195 in mTOR[2].

Pharmacophore Interaction Network

The following diagram maps the logical and spatial relationships between the structural features of 3-(3-Methylmorpholine-4-carbonyl)aniline and the target kinase residues.

Caption: Pharmacophore interaction map of 3-(3-Methylmorpholine-4-carbonyl)aniline illustrating mTOR selectivity over PI3Kα.

Quantitative Structure-Activity Relationship (SAR)

To validate the causality of the 3-methyl substitution, we look at the quantitative impact of stereochemistry on kinase inhibition. The table below summarizes the representative binding affinities (IC₅₀) when modifying the morpholine core of a generalized kinase inhibitor scaffold[3],[2].

| Pharmacophore Variant | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Selectivity Fold (PI3Kα / mTOR) | Mechanistic Outcome |

| Unsubstituted Morpholine | 12 | 15 | ~0.8x | Dual pan-PI3K/mTOR inhibition. |

| (S)-3-Methylmorpholine | 45 | 120 | ~0.37x | Suboptimal geometry for both pockets. |

| (R)-3-Methylmorpholine | 250 | 5 | 50x | High mTOR selectivity due to PI3Kα Lys802 clash. |

Experimental Methodology: A Self-Validating Workflow

In drug development, a protocol is only as robust as its internal controls. The following methodology outlines a self-validating system for evaluating derivatives of 3-(3-Methylmorpholine-4-carbonyl)aniline. The system relies on an orthogonal testing matrix: if a compound shows biochemical selectivity but fails crystallographic validation or cellular biomarker modulation, the system automatically flags off-target effects or permeability issues.

Step-by-Step Protocol

Phase 1: Enantiomeric Resolution & Biochemical Profiling

-

Synthesis & Separation: Synthesize the racemic mixture of the target compound. Utilize Chiral Supercritical Fluid Chromatography (SFC) to resolve the (R) and (S) enantiomers to >99% enantiomeric excess (ee).

-

Enzymatic Kinase Assay: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., Lanthascreen).

-

Control Matrix: Run the (R)-enantiomer, (S)-enantiomer, and a known dual inhibitor (e.g., Dactolisib/BEZ235) in parallel against recombinant PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR.

-

Self-Validation Checkpoint: The (S)-enantiomer acts as the internal negative control for steric accommodation. If both enantiomers show identical IC₅₀ values, the assay is flagged for non-specific aggregation or assay interference.

Phase 2: X-Ray Crystallography (Structural Validation)

-

Protein Expression & Purification: Express the kinase domain of mTOR (residues 1362–2549) and PI3Kα in Sf9 insect cells. Purify via affinity and size-exclusion chromatography.

-

Co-Crystallization: Incubate the purified protein with a 5-fold molar excess of the (R)-enantiomer. Utilize vapor diffusion methods at 4°C to grow diffracting crystals.

-

Data Collection: Collect diffraction data at a synchrotron light source.

-

Self-Validation Checkpoint: Solve the structure via molecular replacement. The electron density map must unambiguously confirm the H-bond between the morpholine oxygen and Val2240, and the accommodation of the 3-methyl group near Lys2187[2].

Phase 3: Cellular Target Engagement

-

Cell Line Preparation: Plate human cancer cell lines with known PIK3CA mutations (e.g., MCF-7) and PTEN null lines (e.g., U87MG) in 96-well plates.

-

Biomarker Readout: Treat cells with the compound for 2 hours. Lyse cells and perform quantitative Western blotting or AlphaLISA.

-

Pathway Deconvolution: Measure p-Akt (Ser473) as a readout for mTORC2/PI3K activity and p-S6 (Ser235/236) as a readout for mTORC1 activity[1].

-

Self-Validation Checkpoint: A true mTOR-selective (R)-3-methylmorpholine derivative will potently inhibit p-S6 at low nanomolar concentrations while requiring significantly higher concentrations to inhibit downstream PI3K-specific markers, validating the biochemical data in a live-cell environment.

Workflow Visualization

Caption: End-to-end self-validating experimental workflow for profiling morpholine-based kinase inhibitors.

Conclusion

The 3-(3-Methylmorpholine-4-carbonyl)aniline fragment is a masterclass in precision pharmacophore design. By leveraging the morpholine oxygen for essential hinge-binding and utilizing the stereospecific (R)-3-methyl group to exploit the micro-architectural differences between mTOR and PI3Kα, medicinal chemists can achieve profound target selectivity. When validated through the orthogonal biochemical, structural, and cellular protocols outlined above, this fragment serves as a highly reliable foundation for the development of next-generation targeted therapeutics.

References[1] Title: Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC

Source: NIH (National Institutes of Health) URL:[3] Title: Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety - PMC Source: NIH (National Institutes of Health) URL:[2] Title: Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability Source: RSC Publishing (Royal Society of Chemistry) URL:

Sources

- 1. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00408A [pubs.rsc.org]

- 3. Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: SAR Profiling Protocol for 3-(3-Methylmorpholine-4-carbonyl)aniline

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application: Late-Stage Functionalization (LSF), Structure-Activity Relationship (SAR) Library Generation, and Kinase/GPCR Inhibitor Optimization

Introduction & Mechanistic Rationale

In modern drug discovery, the selection of versatile and physicochemically optimized building blocks is critical for reducing attrition rates during lead optimization. 3-(3-Methylmorpholine-4-carbonyl)aniline serves as a privileged bifunctional scaffold.

From a mechanistic standpoint, this building block offers two distinct vectors for optimization:

-